N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxidotetrahydrothiophene ring, a fluoromethoxyphenyl group, and a pyridazinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxidotetrahydrothiophene ring, followed by the introduction of the fluoromethoxyphenyl group and the pyridazinone moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired reactions occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoromethoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to various derivatives with modified functional groups.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity can be explored for use as a biochemical probe or a lead compound in drug discovery.
Medicine: The compound may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: Its chemical properties can be utilized in the development of new materials or industrial processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with related structural features, such as:
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-chloro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluoro-4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide
Uniqueness
The uniqueness of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide lies in its specific combination of functional groups and structural motifs. This unique arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H26FN3O5S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C21H26FN3O5S/c1-14(2)11-24(15-8-9-31(28,29)13-15)21(27)12-25-20(26)7-6-19(23-25)17-5-4-16(30-3)10-18(17)22/h4-7,10,14-15H,8-9,11-13H2,1-3H3 |
InChI Key |
PQJYNPCXWHMPOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.